5-Chloro-8-methylquinolin-4-ol
Overview
Description
5-Chloro-8-methylquinolin-4-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields. Quinoline derivatives are widely found in nature and are utilized in medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, exhibiting activities such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) effects .
Scientific Research Applications
5-Chloro-8-methylquinolin-4-ol has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which this compound belongs, have been known to exhibit significant biological activity against various targets, particularly in cancer cells .
Mode of Action
Quinoline derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some quinoline derivatives have been found to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives have been associated with the pi3k/akt/mtor pathway, a common signaling pathway that plays a role in multiple cancers by regulating apoptosis and cell proliferation .
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including antimalarial, antimicrobial, and anticancer activities .
Biochemical Analysis
Biochemical Properties
5-Chloro-8-methylquinolin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, it affects gene expression by binding to DNA and influencing transcriptional activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . The compound also induces changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can inhibit key enzymes in the glycolytic pathway, leading to altered glucose metabolism . Additionally, it affects the levels of various metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interaction with these transporters, which facilitate its movement across cellular membranes . This process is crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function . The compound is often directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the subsequent biochemical effects .
Preparation Methods
The synthesis of 5-Chloro-8-methylquinolin-4-ol can be achieved through various methods. One common approach involves the chlorination of 8-hydroxyquinoline . Another method uses 4-chloronitrophenol, 4-chloroortho-aminophenol, glycerol, and concentrated sulfuric acid as raw materials . The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process.
Industrial production methods often employ large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of raw materials and reaction conditions can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
5-Chloro-8-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
5-Chloro-8-methylquinolin-4-ol can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: A precursor in the synthesis of this compound, known for its antimicrobial properties.
5-Chloro-8-hydroxyquinoline: Similar in structure, this compound also exhibits antimicrobial activity and is used in various applications.
2-Chloro-8-methylquinoline: Another quinoline derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
5-chloro-8-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJSYRCRGDUOLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588872 | |
Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949507-37-3, 203626-37-3 | |
Record name | 5-Chloro-8-methyl-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949507-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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